

Check Availability & Pricing

# The Role of circMYC in the Tumor Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | COMC-6  |           |
| Cat. No.:            | B216936 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical overview of the circular RNA circMYC and its multifaceted role in modulating the tumor microenvironment (TME). It details the molecular mechanisms, key signaling pathways, and experimental methodologies used to investigate its function, supported by quantitative data and visual diagrams.

### Introduction to circMYC

Circular RNAs (circRNAs) are a class of non-coding RNAs characterized by a covalently closed loop structure, rendering them resistant to exonuclease-mediated degradation and thus more stable than their linear counterparts. circMYC, derived from the well-known MYC proto-oncogene, has emerged as a significant regulator in oncogenesis.[1] It is frequently overexpressed in various malignancies, including small cell lung cancer (SCLC), cervical cancer, and triple-negative breast cancer, where its elevated levels often correlate with poor patient prognosis.[2][3][4] Unlike the MYC protein which primarily functions as a nuclear transcription factor, circMYC exerts its influence through diverse mechanisms in both the nucleus and cytoplasm, profoundly impacting the tumor microenvironment.[4][5]

The TME is a complex and dynamic ecosystem comprising cancer cells, stromal cells (like cancer-associated fibroblasts), immune cells, blood vessels, and the extracellular matrix.[6][7] The interplay between tumor cells and the TME is critical for tumor growth, progression, and metastasis.[6][8] circMYC has been shown to modulate key aspects of the TME, including angiogenesis, immune evasion, and metabolic reprogramming.[4][5][9]



# Quantitative Data on circMYC Expression and Clinical Significance

The upregulation of circMYC is a common feature across multiple cancer types, and its expression level is often associated with key clinical parameters.



| Cancer Type                             | Tissue/Cell Line                                                                                | Key Findings                                                                                                                                             | Reference |
|-----------------------------------------|-------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Small Cell Lung<br>Cancer (SCLC)        | Tumor Tissues and<br>Cell Lines (DMS-53,<br>SHP-77)                                             | circMYC is highly expressed in SCLC tissues and cells. High expression is associated with a poor prognosis.                                              | [2]       |
| Cervical Cancer                         | 68 pairs of Tumor and<br>Adjacent Normal<br>Tissues; Cell Lines<br>(SiHa, HeLa)                 | circMYC expression is significantly higher in tumor tissues. Expression positively correlates with cancer staging and lymph node metastasis.             | [3]       |
| Acute Myeloid<br>Leukemia (AML)         | 50 AML patient<br>specimens vs. 24<br>healthy donors; Cell<br>Lines (HL60, THP-1,<br>U937, KG1) | circMYC is<br>significantly<br>upregulated in PBMCs<br>from AML patients and<br>in AML cell lines<br>compared to normal<br>bone marrow stromal<br>cells. | [10]      |
| Triple-Negative Breast<br>Cancer (TNBC) | TNBC Tissues and<br>Cell Lines                                                                  | circMYC is remarkably<br>upregulated and<br>promotes proliferation<br>and invasion.                                                                      | [4]       |
| Various Cancer Cell<br>Lines            | ~1000 human cancer<br>cell lines                                                                | MYC mRNA and protein levels are significantly higher in cell lines with circMYC expression.                                                              | [1]       |



# Molecular Mechanisms of circMYC in the Tumor Microenvironment

circMYC employs several mechanisms to influence the TME, primarily by acting as a molecular sponge for microRNAs (miRNAs) and by interacting with RNA-binding proteins (RBPs).

A predominant function of cytoplasmic circMYC is to act as a competing endogenous RNA (ceRNA), sequestering miRNAs and thereby preventing them from binding to their target mRNAs. This leads to the upregulation of the target gene's expression.

- In Small Cell Lung Cancer (SCLC): circMYC sponges miR-145, leading to the upregulation of its target, Matrix Metallopeptidase 2 (MMP2). MMP2 is an enzyme that degrades the extracellular matrix, promoting tumor cell invasion and migration.[2]
- In Cervical Cancer: circMYC targets miR-577. By sponging miR-577, circMYC increases the
  expression of MET, a receptor tyrosine kinase whose activation promotes cell proliferation,
  metastasis, and glycolysis.[3]
- In Acute Myeloid Leukemia (AML): circMYC regulates mitochondrial respiration and cell viability by sponging miR-516a-5p, which in turn modulates the AKT3 axis.[10]

In addition to miRNA sponging, circMYC can interact directly with proteins to modulate their function.

 In Triple-Negative Breast Cancer (TNBC): In the cytoplasm, circMYC binds to the RBP HuR, enhancing the stability of SREBP1 mRNA. In the nucleus, circMYC binds to the MYC protein, increasing its binding to the SREBP1 promoter. Both mechanisms lead to increased SREBP1 expression, which drives lipogenesis and promotes TNBC progression.[4]

The formation of new blood vessels, or angiogenesis, is essential for tumor growth and metastasis.[9] The c-MYC pathway, from which circMYC is derived, is a master regulator of angiogenic factors.[9] c-MYC can induce the expression of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor, and also interacts with hypoxia to further drive angiogenesis.[9][11] By modulating MYC-related pathways, circMYC contributes to the angiogenic switch necessary for tumor progression.[9]



The MYC pathway is known to orchestrate cancer growth and immune evasion.[5] It can dysregulate the tumor microenvironment to suppress host immune responses.[5] MYC activation can lead to the recruitment of immune-suppressive myeloid cells and inhibit the function of mature dendritic cells, which are crucial for initiating an anti-tumor immune response.[12] While direct studies on circMYC's role in immune evasion are emerging, its link to the broader MYC signaling network suggests a significant contribution to creating an immunosuppressive TME.

## **Signaling Pathways Modulated by circMYC**

The following diagrams illustrate the key signaling cascades influenced by circMYC.



Click to download full resolution via product page

circMYC/miR-145/MMP2 signaling axis in SCLC.



Click to download full resolution via product page

circMYC/miR-577/MET signaling axis in cervical cancer.

## **Experimental Protocols for circMYC Investigation**

## Foundational & Exploratory





Investigating the function of circMYC involves a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Quantitative Reverse Transcription PCR (RT-qPCR): This is the standard method for measuring circMYC levels.

- RNA Extraction: Total RNA is isolated from tissues or cells using a TRIzol reagent according to the manufacturer's protocol.
- cDNA Synthesis: Reverse transcription is performed using a specific kit. For circRNAs, random hexamers or specific divergent primers that span the back-splice junction are used.
- qPCR: Real-time PCR is conducted using a qPCR system (e.g., ABI 7500). The expression
  of circMYC is quantified using primers that specifically amplify the back-splice junction.
- Normalization: The relative expression is calculated using the 2-ΔΔCt method, with a stable housekeeping gene like GAPDH used as an internal control.[10]

Fluorescence In Situ Hybridization (FISH) and Nuclear-Cytoplasmic Fractionation: These methods determine the location of circMYC within the cell.

#### • FISH:

- Cells are fixed, permeabilized, and hybridized with a biotin- or fluorophore-labeled probe specific to the back-splice junction of circMYC.
- o Cell nuclei are counterstained with DAPI.
- Images are captured using a fluorescence microscope to visualize the localization of circMYC in the cytoplasm or nucleus.[10]
- Nuclear-Cytoplasmic Fractionation:
  - Cells are lysed and separated into nuclear and cytoplasmic fractions using a commercial kit.
  - RNA is extracted from each fraction.

## Foundational & Exploratory





 RT-qPCR is performed to quantify circMYC levels in each fraction. U6 and GAPDH are used as nuclear and cytoplasmic markers, respectively.[2]

Dual-Luciferase Reporter Assay and RNA Pull-Down: These assays validate the direct binding of circMYC to a specific miRNA.

- Dual-Luciferase Reporter Assay:
  - A segment of circMYC containing the predicted miRNA binding site (wild-type, WT) and a mutated version (MUT) are cloned into a luciferase reporter vector (e.g., pmiR-GLO).
  - Cells are co-transfected with the reporter vector (WT or MUT) and a mimic of the miRNA of interest (or a negative control).
  - After 48 hours, luciferase activity is measured. A significant decrease in luciferase activity in the WT group compared to the MUT and control groups confirms direct binding.[10]
- RNA Pull-Down Assay:
  - A biotin-labeled mimic of the miRNA of interest is synthesized.
  - The biotinylated miRNA is incubated with cell lysates to allow for the formation of RNA-RNA complexes.
  - Streptavidin-coated magnetic beads are used to pull down the biotinylated miRNA and its bound RNAs.
  - The captured RNAs are eluted and analyzed by RT-qPCR to detect the enrichment of circMYC.[2]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. researchgate.net [researchgate.net]
- 2. CircMYC promotes proliferation, migration, invasion and inhibits apoptosis of small cell lung cancer by targeting miR-145/ Matrix Metallopeptidase 2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. circMYC promotes cell proliferation, metastasis, and glycolysis in cervical cancer by upregulating MET and sponging miR-577 PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The MYC oncogene the grand orchestrator of cancer growth and immune evasion PMC [pmc.ncbi.nlm.nih.gov]
- 6. The crosstalk between circular RNAs and the tumor microenvironment in cancer metastasis PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of circRNAs in regulating the tumor microenvironment PMC [pmc.ncbi.nlm.nih.gov]
- 8. Circulating Tumor Microenvironment in Metastasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. c-Myc is essential for vasculogenesis and angiogenesis during development and tumor progression PMC [pmc.ncbi.nlm.nih.gov]
- 10. CircMYC regulates the mitochondrial respiration and cell viability via miR-516a-5p/AKT3 axis in acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 11. c-Myc interacts with hypoxia to induce angiogenesis in vivo by a vascular endothelial growth factor-dependent mechanism PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. roswellpark.org [roswellpark.org]
- To cite this document: BenchChem. [The Role of circMYC in the Tumor Microenvironment: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b216936#comc-6-and-its-effect-on-tumor-microenvironment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com